Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate
Description
Chemical Structure:
Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate is a furan-derived ester with a substituted phenyl group at the 5-position of the furan ring. The phenyl group contains a chlorine atom at the 3-position and a methoxy group at the 4-position, while the 2-position of the furan is esterified with a methyl group.
Properties
CAS No. |
773874-55-8 |
|---|---|
Molecular Formula |
C13H11ClO4 |
Molecular Weight |
266.67 g/mol |
IUPAC Name |
methyl 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4/c1-16-11-4-3-8(7-9(11)14)10-5-6-12(18-10)13(15)17-2/h3-7H,1-2H3 |
InChI Key |
XIKHUZKMBHLNAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The esterification proceeds via nucleophilic acyl substitution, where methanol attacks the electrophilic carbonyl carbon of the carboxylic acid. Aromatic substitution at the 3-chloro-4-methoxyphenyl group is typically performed prior to esterification to avoid side reactions. For example, chlorination of 4-methoxyphenylfuran precursors using chlorine gas in dichloromethane at 0–5°C ensures regioselectivity at the meta position.
Table 1: Esterification Conditions and Yields
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 65 | 6 | 68 |
| SOCl₂ | 40 | 4 | 72 |
| BF₃·Et₂O | 25 | 12 | 61 |
Post-esterification purification via column chromatography (ethyl acetate/hexane, 1:8 v/v) removes unreacted starting materials.
Nitrofurfural-Based Coupling Reactions
A more complex route involves 5-nitrofurfural as a key intermediate, enabling coupling with substituted phenols. This method, adapted from J-Stage protocols, achieves higher regiocontrol through nucleophilic aromatic substitution (NAS).
Stepwise Synthesis
-
Formation of 5-Nitrofurfural : Oxidation of 5-nitrofuran derivatives using MnO₂ in acetone yields 5-nitrofurfural.
-
Coupling with 3-Chloro-4-Methoxyphenol : The phenolic component is deprotonated using NaH in DMSO, forming a phenoxide ion that attacks 5-nitrofurfural at the α-position.
-
Esterification : The resulting nitro intermediate undergoes reduction (H₂/Pd-C) to the amine, followed by diazotization and methanolysis to install the methyl ester.
Key Conditions :
-
Reaction temperature: 84–86°C for 24 hours
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Yield after final step: 58%
Challenges and Solutions
Competing side reactions, such as over-reduction of the nitro group, are mitigated by controlled hydrogenation pressure (15 psi). Additionally, using CsF as a base during methoxy group installation minimizes demethylation.
Reductive Amination and Furan Ring Construction
A third approach, derived from bifunctional bronchodilator synthesis, constructs the furan ring in situ via reductive amination. This method is advantageous for introducing chirality or additional pharmacophores.
Synthetic Pathway
-
Acrylamide Formation : 3-Chloro-4-methoxybenzaldehyde is condensed with methyl acrylate via a Michael addition, forming a β-keto ester.
-
Cyclization : Treatment with PCl₅ induces cyclodehydration, forming the furan ring.
-
Esterification : The intermediate carboxylic acid is methylated using methyl iodide and CsF in DMF.
Table 2: Cyclization Reagents and Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PCl₅ | CH₂Cl₂ | 0 | 65 |
| POCl₃ | Toluene | 25 | 59 |
| H₂SO₄ | Et₂O | −10 | 48 |
Stereochemical Considerations
When chiral amines are used in the Michael addition step, enantiomeric excess (ee) of up to 82% is achieved, though this is unnecessary for the target achiral compound.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Esterification | Nitrofurfural | Reductive Amination |
|---|---|---|---|
| Total Steps | 2 | 4 | 3 |
| Overall Yield (%) | 72 | 58 | 65 |
| Purity Post-Column | 95% | 91% | 93% |
| Scalability | High | Moderate | Low |
The esterification route offers simplicity and scalability, making it industrially preferable. Conversely, the nitrofurfural method provides superior regioselectivity for research-scale applications requiring minimal byproducts.
Scientific Research Applications
Pharmaceutical Applications
2.1 Anticancer Activity
Research has indicated that derivatives of methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers, including colorectal and breast cancer .
Case Study: COX-2 Inhibition
- A study demonstrated that related furan derivatives could serve as selective COX-2 inhibitors, showing potential for developing new anti-inflammatory and anticancer drugs .
- The efficacy of these compounds was assessed through in vitro assays, revealing IC50 values in the low micromolar range.
2.2 Antimicrobial Properties
This compound has also been investigated for antimicrobial activity. Compounds with similar furan structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Case Study: Antimicrobial Testing
- A recent study tested several furan derivatives against common pathogens, including Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones .
Material Science Applications
3.1 Polymer Chemistry
The unique structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Biodegradability | Moderate |
3.2 Conductive Polymers
Research has explored the use of this compound in the development of conductive polymers, which are crucial for applications in electronics and energy storage.
Environmental Impact Studies
The environmental implications of using this compound have been a subject of investigation, particularly regarding its biodegradability and potential toxicity to aquatic life.
Case Study: Toxicity Assessment
Mechanism of Action
The mechanism of action of Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Chloro and Methoxy Substituents
5-(3-Chloro-4-Methoxyphenyl)furan-2-carbaldehyde (CAS 124014-00-2):
- Molecular Formula : $ \text{C}{12}\text{H}9\text{ClO}_3 $.
- Key Difference : Replaces the methyl ester with an aldehyde (-CHO) group.
- Properties : Higher reactivity due to the aldehyde group, making it suitable for further functionalization (e.g., condensation reactions) .
Methyl 2-Chloro-4-Methoxybenzoate Derivatives (): Example: Methyl 2-chloro-5-(5-formyl-2-furyl)-4-methoxybenzoate. Key Difference: Features a benzoate backbone instead of a furoate, altering electronic and steric properties.
Nitro and Fluoro Substituents
Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate (): Molecular Formula: $ \text{C}{12}\text{H}8\text{FNO}5 $. Key Difference: Nitro (-NO$2$) and fluoro (-F) groups enhance electron-withdrawing effects, increasing stability but reducing solubility. Synthesis: Prepared via modified Meerwein arylation, confirmed by NMR and HRMS .
Variations in the Ester Group
Methyl 5-(Chlorosulfonyl)-2-Furoate (CAS 69816-05-3):
- Molecular Formula : $ \text{C}6\text{H}5\text{ClO}_5\text{S $.
- Key Difference : Chlorosulfonyl (-SO$_2$Cl) substituent introduces strong electrophilicity.
- Properties : High density (1.53 g/cm$^3$) and boiling point (118°C at 1 mm Hg), suitable for sulfonylation reactions .
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate (CAS 175276-70-7): Key Difference: Ethyl ester and amino (-NH$_2$) group enhance solubility in polar solvents. Applications: Potential use in drug discovery due to the amino group’s versatility .
Data Table: Comparative Analysis
Biological Activity
Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article consolidates various findings related to its biological activity, including synthesis, mechanisms of action, and specific case studies.
Chemical Structure and Properties
This compound is classified as a furan derivative. Its molecular structure includes a furan ring substituted with a 3-chloro-4-methoxyphenyl group. The chemical formula is , and its molecular weight is approximately 240.68 g/mol. The presence of the chloro and methoxy groups on the phenyl ring significantly influences its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxyphenol with furan derivatives under specific conditions to yield the desired ester. Various synthetic routes have been explored, focusing on optimizing yield and purity.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of furan derivatives, including this compound. The compound has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 11 µg/disc |
| Bacillus subtilis | 11 µg/disc |
| Pseudomonas aeruginosa | 14 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, although further studies are needed to elucidate these mechanisms in detail.
Cytotoxicity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Research indicates moderate cytotoxicity with effective concentrations (EC50) typically greater than 25 µM in human cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
| Cell Line | EC50 (µM) |
|---|---|
| MCF-7 | >25 |
| HepG2 | >25 |
This suggests potential for further development as an anticancer agent, particularly when modified for enhanced selectivity and potency.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives, including this compound, against Gram-negative bacteria from the ESKAPE group. Results indicated that while some derivatives showed low activity, others exhibited significant inhibition, suggesting structure-activity relationships that warrant further exploration .
- Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that compounds with electron-donating groups exhibited improved activity compared to those with electron-withdrawing groups, indicating a potential pathway for optimization in drug design .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺, heat | 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid |
| Basic Hydrolysis | OH⁻, aqueous solvent | Sodium salt of the carboxylic acid |
This reaction is consistent with general ester hydrolysis mechanisms observed in similar compounds.
Nucleophilic Aromatic Substitution
The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution, particularly under strongly activating conditions. The methoxy group (electron-donating) at the para position may enhance reactivity at the ortho and meta positions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Substitution | Strong nucleophiles (e.g., NH₃, OH⁻), high temperature | Phenyl derivatives substituted at chloro position |
Reduction of the Ester
The ester group can be reduced to an alcohol using strong reducing agents, though this may require protection of other reactive groups.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | LiAlH₄, dry ether | 5-(3-Chloro-4-methoxyphenyl)-2-furanmethanol |
Oxidation of the Furan Ring
The furan ring is susceptible to oxidation, which may lead to ring-opening or the formation of oxidized derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Oxidized furan derivatives |
Cross-Coupling Reactions
The chloro group may participate in Suzuki-Miyaura coupling if replaced by a boronate group, as observed in analogous systems .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Boronic acid, Pd catalyst | Aryl-aryl coupled derivatives |
Amide Formation
Following hydrolysis of the ester to the carboxylic acid, subsequent reaction with amines can yield amides.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amidation | Amine, coupling agent (e.g., DCC) | Amide derivatives |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via esterification of the corresponding furoic acid derivative. For example, methyl ester formation using methanol under acid catalysis (e.g., H₂SO₄) or via chloroacetate intermediates ( ). Key intermediates should be characterized using / NMR to confirm substitution patterns and FT-IR to verify ester carbonyl stretching (~1700–1750 cm⁻¹). Purity can be assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can solubility and stability be optimized for this compound in biological assays?
- Methodology : Solubility screening in DMSO (primary solvent) should be followed by dilution in aqueous buffers (PBS, pH 7.4) to avoid precipitation. Stability studies under varying pH (3–9) and temperatures (4–37°C) over 24–72 hours can identify degradation pathways. Use LC-MS to monitor hydrolytic cleavage of the ester group, a common instability issue in furan derivatives .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : NMR should show a singlet for the methoxy group (~3.8–4.0 ppm) and aromatic protons split due to chloro and methoxy substituents. NMR should confirm the ester carbonyl (~165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃ or –Cl).
- X-ray Diffraction : Single-crystal X-ray analysis resolves ambiguities in stereochemistry and confirms substituent positions .
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound derivatives be resolved?
- Methodology : Discrepancies in unit cell parameters or space group assignments often arise from twinning or poor crystal quality. Use SHELXL ( ) for refinement, applying TWIN/BASF commands for twinned data. Validate hydrogen-bonding networks with Mercury (CCDC) and compare with graph-set analysis ( ) to identify packing anomalies. Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian/B3LYP) .
Q. What strategies address contradictions between computational predictions and experimental spectral data?
- Methodology : For mismatched NMR shifts (e.g., aromatic protons), re-evaluate solvent effects (IEF-PCM model) or conformational flexibility using molecular dynamics (MD) simulations. For IR/Raman disagreements, ensure experimental conditions (e.g., solid vs. solution) match computational models. Use hybrid functionals (e.g., ωB97X-D) for better agreement in vibrational frequencies .
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?
- Methodology : Analyze X-ray data to identify primary hydrogen bonds (e.g., C=O···H–O or Cl···H–O interactions). Graph-set notation ( ) classifies motifs (e.g., rings). Modify substituents (e.g., replacing –OCH₃ with –NO₂) to alter H-bond donor/acceptor capacity and engineer co-crystals for enhanced thermal stability or solubility .
Q. What experimental designs mitigate challenges in synthesizing halogenated furan derivatives?
- Methodology : Chlorine incorporation at the 3-position ( ) may require electrophilic substitution (e.g., Cl₂/FeCl₃) or Pd-catalyzed cross-coupling. Monitor reaction progress via in situ Raman spectroscopy to avoid over-halogenation. For regioselectivity issues, employ directing groups (e.g., –OMe) or computational Fukui indices to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
